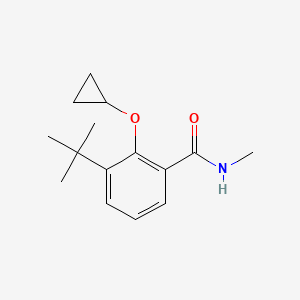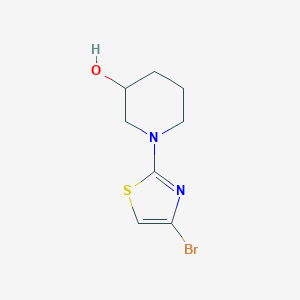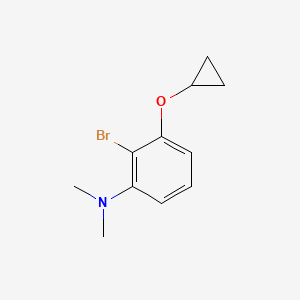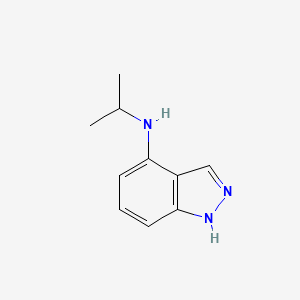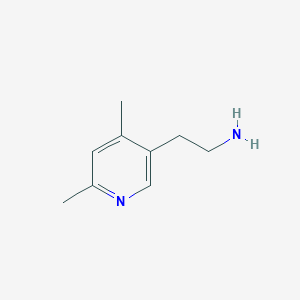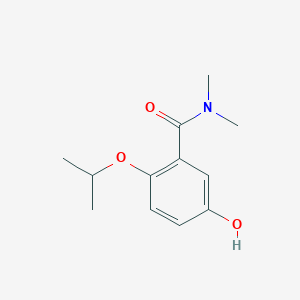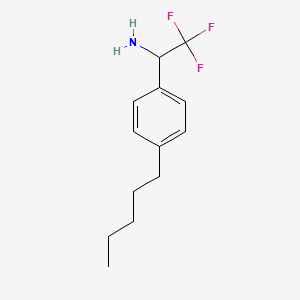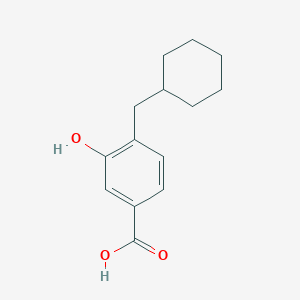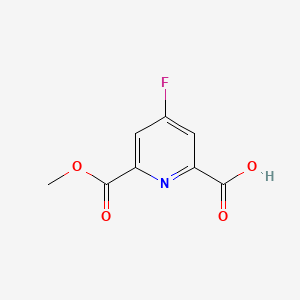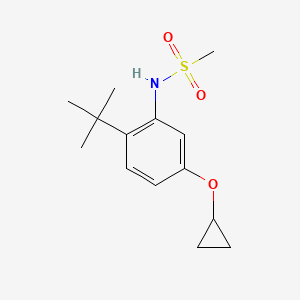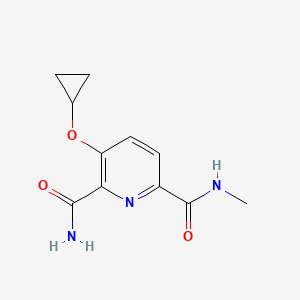
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.23 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid chloride with N2-methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal ions and forming stable complexes. These complexes can participate in various biochemical pathways, influencing the activity of metalloenzymes and other molecular targets. The specific pathways involved depend on the nature of the metal ion and the biological context .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
Pyridine-2,6-dicarboxamide: Lacks the cyclopropoxy and N2-methyl groups, resulting in different chemical properties and reactivity.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring, leading to variations in coordination chemistry and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-6-N-methylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)7-4-5-8(17-6-2-3-6)9(14-7)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
Clé InChI |
BXQPDFWGZPPOBL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


